molecular formula C14H19N3O2 B11793825 6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B11793825
M. Wt: 261.32 g/mol
InChI Key: AFIGAUSMMHNVCT-UHFFFAOYSA-N
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Description

6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a heterocyclic compound that features a piperidine ring fused to a tetrahydrocinnolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with a suitable cinnolinone derivative in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cinnolinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is unique due to its specific combination of a piperidine ring and a tetrahydrocinnolinone core. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

6-(piperidine-1-carbonyl)-5,6,7,8-tetrahydro-2H-cinnolin-3-one

InChI

InChI=1S/C14H19N3O2/c18-13-9-11-8-10(4-5-12(11)15-16-13)14(19)17-6-2-1-3-7-17/h9-10H,1-8H2,(H,16,18)

InChI Key

AFIGAUSMMHNVCT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC3=NNC(=O)C=C3C2

Origin of Product

United States

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